molecular formula C8H10N2O3 B1307774 (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester CAS No. 62366-58-9

(1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester

Cat. No. B1307774
CAS RN: 62366-58-9
M. Wt: 182.18 g/mol
InChI Key: UFHSIGMMKGIGDH-UHFFFAOYSA-N
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Description

The compound , (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, ethyl esters of imidazole-related compounds have been synthesized using reactions that involve the substitution of certain functional groups. In the case of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, ethyl esters were prepared and their properties were studied . Although the exact synthesis of (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester is not detailed in the provided papers, similar synthetic methods may be applicable.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical behavior and biological activity. The presence of the imidazole ring influences the compound's reactivity and interaction with biological targets. The infrared (I.R.) and nuclear magnetic resonance (N.M.R.) spectra described for related compounds provide insights into the molecular structure and the nature of substituents attached to the imidazole ring .

Chemical Reactions Analysis

Imidazole derivatives undergo various chemical reactions, including hydrolysis, decarboxylation, and hydrazinolysis. These reactions can lead to the formation of different products with distinct properties and potential applications. For example, the hydrolysis of ethyl esters can yield the corresponding acids, which may have different biological activities . Additionally, the reaction of (1H-imidazol-1-yl)acetates with primary amines can produce acetamides, indicating the versatility of imidazole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the imidazole ring. These properties are essential for the practical application of these compounds in various fields. The biological activities of imidazole derivatives, including fungicidal, antimicrobial, and antiarrhythmic effects, as well as their impact on brain rhythmogenesis, have been studied, demonstrating the significance of these compounds in medicinal chemistry .

properties

IUPAC Name

ethyl 2-(1-methylimidazol-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6(11)7-9-4-5-10(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHSIGMMKGIGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400095
Record name (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester

CAS RN

62366-58-9
Record name (1-Methyl-1H-imidazol-2-yl)-oxo-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1-methyl-1H-imidazol-2-yl)-2-oxoacetate
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